molecular formula C10H14N2O3S B5889026 ethyl 2-[acetyl(methyl)amino]-4-methyl-1,3-thiazole-5-carboxylate CAS No. 3161-69-1

ethyl 2-[acetyl(methyl)amino]-4-methyl-1,3-thiazole-5-carboxylate

Cat. No. B5889026
CAS RN: 3161-69-1
M. Wt: 242.30 g/mol
InChI Key: QUYPYEYQAFHKSV-UHFFFAOYSA-N
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Description

Ethyl 2-[acetyl(methyl)amino]-4-methyl-1,3-thiazole-5-carboxylate, also known as EAMT, is a chemical compound that belongs to the thiazole family. It has gained significant attention in the scientific community due to its potential applications in various fields such as medicine, agriculture, and material science.

Mechanism of Action

The mechanism of action of ethyl 2-[acetyl(methyl)amino]-4-methyl-1,3-thiazole-5-carboxylate is not fully understood. However, it is believed that ethyl 2-[acetyl(methyl)amino]-4-methyl-1,3-thiazole-5-carboxylate inhibits the growth of bacteria and fungi by disrupting their cell membranes. This disrupts the normal functioning of the microorganisms, leading to their death.
Biochemical and Physiological Effects:
ethyl 2-[acetyl(methyl)amino]-4-methyl-1,3-thiazole-5-carboxylate has been found to have low toxicity and is considered safe for use in laboratory experiments. It has been shown to have no adverse effects on the growth and development of plants. In addition, ethyl 2-[acetyl(methyl)amino]-4-methyl-1,3-thiazole-5-carboxylate has been found to have no toxic effects on mammalian cells.

Advantages and Limitations for Lab Experiments

One of the main advantages of using ethyl 2-[acetyl(methyl)amino]-4-methyl-1,3-thiazole-5-carboxylate in laboratory experiments is its broad-spectrum antimicrobial activity. It has been found to be effective against a wide range of microorganisms, making it a valuable tool for researchers. However, one limitation of using ethyl 2-[acetyl(methyl)amino]-4-methyl-1,3-thiazole-5-carboxylate is its relatively high cost compared to other antimicrobial agents.

Future Directions

There are several future directions for research on ethyl 2-[acetyl(methyl)amino]-4-methyl-1,3-thiazole-5-carboxylate. One area of research is the development of new synthesis methods that are more cost-effective and efficient. Another area of research is the investigation of the potential applications of ethyl 2-[acetyl(methyl)amino]-4-methyl-1,3-thiazole-5-carboxylate in the field of material science. ethyl 2-[acetyl(methyl)amino]-4-methyl-1,3-thiazole-5-carboxylate has been found to have unique properties that make it a promising candidate for the development of new materials such as sensors and catalysts. Finally, further research is needed to fully understand the mechanism of action of ethyl 2-[acetyl(methyl)amino]-4-methyl-1,3-thiazole-5-carboxylate and its potential applications in the field of medicine.
In conclusion, ethyl 2-[acetyl(methyl)amino]-4-methyl-1,3-thiazole-5-carboxylate is a promising compound with potential applications in various fields. Its broad-spectrum antimicrobial activity, low toxicity, and unique properties make it a valuable tool for researchers. Further research is needed to fully understand its mechanism of action and explore its potential applications in the field of material science and medicine.

Synthesis Methods

Ethyl 2-[acetyl(methyl)amino]-4-methyl-1,3-thiazole-5-carboxylate can be synthesized using a variety of methods. One of the most common methods involves the reaction of 2-amino-4-methyl-1,3-thiazole-5-carboxylic acid with acetic anhydride and methylamine in the presence of an organic base. The resulting product is then treated with ethyl chloroformate to obtain ethyl 2-[acetyl(methyl)amino]-4-methyl-1,3-thiazole-5-carboxylate.

Scientific Research Applications

Ethyl 2-[acetyl(methyl)amino]-4-methyl-1,3-thiazole-5-carboxylate has been extensively studied for its potential applications in the field of medicine. It has been shown to have antibacterial, antifungal, and antiviral properties. ethyl 2-[acetyl(methyl)amino]-4-methyl-1,3-thiazole-5-carboxylate has been found to be effective against a wide range of bacteria, including Staphylococcus aureus, Escherichia coli, and Pseudomonas aeruginosa. It has also been shown to be effective against fungi such as Candida albicans and Aspergillus niger.

properties

IUPAC Name

ethyl 2-[acetyl(methyl)amino]-4-methyl-1,3-thiazole-5-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14N2O3S/c1-5-15-9(14)8-6(2)11-10(16-8)12(4)7(3)13/h5H2,1-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QUYPYEYQAFHKSV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(N=C(S1)N(C)C(=O)C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14N2O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801194856
Record name Ethyl 2-(acetylmethylamino)-4-methyl-5-thiazolecarboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801194856
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

242.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

3161-69-1
Record name Ethyl 2-(acetylmethylamino)-4-methyl-5-thiazolecarboxylate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=3161-69-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Ethyl 2-(acetylmethylamino)-4-methyl-5-thiazolecarboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801194856
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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